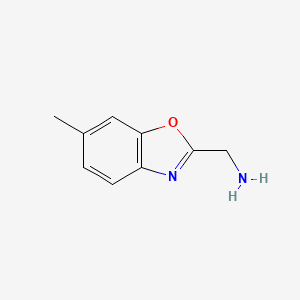

6-Methylbenzoxazole-2-methanamine

Description

Properties

IUPAC Name |

(6-methyl-1,3-benzoxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOYVRFARZYMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzoxazole-2-methanamine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 4-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzoxazole ring. The resulting intermediate is then treated with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods: Industrial production of 6-Methylbenzoxazole-2-methanamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reactions and improve efficiency.

Types of Reactions:

Oxidation: 6-Methylbenzoxazole-2-methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides or quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Benzoxazole-2-carboxylic acid derivatives.

Reduction: Benzoxazole-2-methanol derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including MBMA, as anticancer agents. For instance, modified benzoxazole-based compounds have shown promising results in inhibiting various cancer cell lines. One study reported that certain derivatives exhibited IC50 values significantly lower than those of established drugs like sorafenib against MCF-7 and HepG2 cell lines, indicating their potential as effective treatments for cancer .

1.2 Inhibition of Enzymes

Benzoxazole derivatives are being investigated for their ability to inhibit important enzymes involved in cancer progression. Specifically, compounds derived from benzoxazole have been noted for their activity against poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cells. This inhibition may enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Synthetic Methodologies

2.1 Synthesis of Benzoxazole Derivatives

The synthesis of MBMA can be achieved through various methods, often involving the condensation of 2-aminophenol with aromatic aldehydes. Recent advancements have introduced more efficient catalytic systems that enhance yield and reduce reaction times. For example, the use of magnetic solid acid nanocatalysts has been reported to provide yields between 79% and 89% under mild conditions .

Table 1: Comparison of Synthesis Methods for Benzoxazole Derivatives

| Method Description | Yield (%) | Reaction Time | Catalyst Used |

|---|---|---|---|

| Magnetic solid acid nanocatalyst | 79-89 | 45 min | Fe3O4@SiO2@Am-PPC-SO3H |

| Solvent-free grinding method | 87-96 | < 2 min | Potassium ferrocyanide |

| Aqueous H2O2 with mesoporous titania | 90-96 | Short | MTAMO |

Therapeutic Applications

3.1 Neuropathic Pain Management

Recent research indicates that benzoxazole derivatives may have applications in managing chemotherapy-induced peripheral neuropathy (CIPN). A specific compound targeting nicotinamide adenine dinucleotide phosphate (NAPRT) showed selective inhibition in NAPRT-deficient cancer cells, which could lead to new treatments for CIPN .

3.2 Gastroprotective Effects

Benzoxazole derivatives have also been explored for their gastroprotective properties, particularly in reducing gastric acid secretion through inhibition of H+/K+-ATPase enzymes. This suggests a potential application in treating ulcers and other gastrointestinal disorders .

Case Studies

Case Study: Development of VEGFR-2 Inhibitors

In a study focusing on the synthesis of new VEGFR-2 inhibitors based on benzoxazole moiety, several compounds were synthesized and evaluated for their anti-proliferative effects against human cancer cell lines. The findings indicated that some derivatives had significantly better activity than existing treatments, showcasing the therapeutic potential of MBMA-related compounds in oncology .

Mechanism of Action

The mechanism of action of 6-Methylbenzoxazole-2-methanamine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituents | Heteroatoms | Molecular Formula | Molecular Weight | CAS RN | Purity (%) | Price (JPY) |

|---|---|---|---|---|---|---|---|

| 6-Methylbenzoxazole-2-methanamine | 6-CH3, 2-CH2NH2 | O, N | C9H10N2O | 162.19* | Not Provided | - | - |

| 6-Chlorobenzoxazole-2-methanamine | 6-Cl, 2-CH2NH2 | O, N | C8H7ClN2O | 182.61* | MFCD09743366 | - | - |

| 6-Methylbenzothiazole | 6-CH3 | S, N | C8H7NS | 149.21 | 2942-15-6 | >95.0 | 43,500/5g |

| 2-Methyl-5-chloro-6-benzoxazolamine | 5-Cl, 6-NH2, 2-CH3 | O, N | C8H7ClN2O | 182.61 | 63816-18-2 | - | - |

*Calculated based on structural analogs.

Research Implications

Biological Activity

6-Methylbenzoxazole-2-methanamine is a heterocyclic compound notable for its diverse biological activities. This compound features a benzoxazole ring with a methyl group at the 6-position and an amine functional group at the 2-position, contributing to its reactivity and potential interactions within biological systems. The exploration of its biological activity is essential for understanding its pharmacological potential and applications in various fields, including medicinal chemistry and materials science.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including 6-Methylbenzoxazole-2-methanamine, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml against multiple pathogens, highlighting the compound's broad-spectrum activity compared to standard antibiotics like fluconazole .

The biological activity of 6-Methylbenzoxazole-2-methanamine is believed to stem from its ability to interact with specific molecular targets in microbial cells. The amine group may facilitate binding to bacterial enzymes or receptors, disrupting normal cellular functions and leading to microbial inhibition. Further research is necessary to elucidate the precise mechanisms involved.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to 6-Methylbenzoxazole-2-methanamine:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzoxazole | No substitutions | Basic framework for various derivatives |

| 2-Aminobenzoxazole | Amino group at position 2 | Exhibits different biological activities |

| 5-Methylbenzoxazole | Methyl group at position 5 | Varies in reactivity compared to 6-methyl |

The specific arrangement of functional groups in 6-Methylbenzoxazole-2-methanamine influences both its reactivity and biological activity, making it a valuable compound for further research.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzoxazole derivatives, including 6-Methylbenzoxazole-2-methanamine:

- Synthesis and Antimicrobial Evaluation : A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity. The findings indicated that certain derivatives exhibited potent activity against resistant strains of Candida albicans, outperforming traditional antifungal agents in some cases .

- Pharmacological Potential : Research has highlighted the potential use of benzoxazoles in drug development, particularly as enzyme inhibitors or in cancer therapy. The unique chemical properties of compounds like 6-Methylbenzoxazole-2-methanamine allow for targeted therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzoxazoles have revealed that modifications at specific positions significantly affect their biological efficacy. This underscores the importance of structural optimization in developing new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methylbenzoxazole-2-methanamine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted benzoxazole precursors with methylamine derivatives. For example, analogous benzothiazole derivatives are synthesized via reactions in dimethylformamide (DMF) with benzyl bromide and potassium carbonate as a base, followed by purification via column chromatography . Purity (>95%) is validated using high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS), as referenced in reagent catalogs for structurally similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing 6-Methylbenzoxazole-2-methanamine?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl and methanamine substituents. Infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds. Mass spectrometry (MS) provides molecular weight confirmation. Cross-referencing with databases such as NIST Chemistry WebBook ensures accuracy in spectral interpretation .

Q. What are the known biological activities of benzoxazole derivatives, and how do they inform research on 6-Methylbenzoxazole-2-methanamine?

- Methodological Answer : Benzoxazoles exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their heterocyclic structure. Researchers should design in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate specific activities. For example, derivatives are screened against bacterial strains or cancer cell lines, with IC₅₀ values calculated to quantify potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6-Methylbenzoxazole-2-methanamine?

- Methodological Answer : Use design of experiments (DoE) to test variables like temperature (80–100°C), pH (4–5), and solvent polarity. Continuous flow reactors enhance scalability and reproducibility, as demonstrated in industrial benzothiazole syntheses . Kinetic studies via HPLC monitoring can identify rate-limiting steps for targeted optimization.

Q. What strategies resolve contradictions in spectral data interpretation for novel derivatives?

- Methodological Answer : Apply triangulation by combining NMR, MS, and X-ray crystallography. For ambiguous peaks, computational tools (e.g., density functional theory) predict spectral profiles. Member checking with independent labs reduces bias, as emphasized in qualitative research frameworks . Iterative refinement of synthetic protocols may also address impurities causing spectral noise .

Q. How can structure-activity relationship (SAR) studies be designed to explore 6-Methylbenzoxazole-2-methanamine’s pharmacological potential?

- Methodological Answer : Systematically modify substituents (e.g., methyl group position, amine functionalization) and test against biological targets. Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity. High-throughput screening (HTS) and molecular docking provide preliminary mechanistic insights before in vivo validation .

Q. What methodological approaches address discrepancies in bioactivity data across studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed cell lines, consistent dosing). Meta-analyses of published data identify confounding variables (e.g., solvent choice, assay type). Statistical validation (e.g., ANOVA, p-value adjustment) minimizes false positives, as recommended in mixed-methods research .

Data Validation and Contradiction Management

Q. How should researchers validate synthetic yields when scaling up production?

- Methodological Answer : Compare small-scale (1g) and pilot-scale (5g) syntheses using identical catalysts and purification methods. Track yield consistency via HPLC and adjust parameters (e.g., stirring rate, reaction time) iteratively. Refer to reagent catalogs for purity benchmarks in scaled processes .

Q. What protocols ensure stability of 6-Methylbenzoxazole-2-methanamine under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.